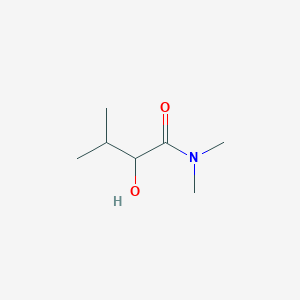

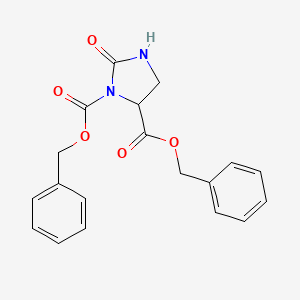

![molecular formula C23H18Cl2N2O2 B2396872 4-(4-chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one CAS No. 317822-27-8](/img/structure/B2396872.png)

4-(4-chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a quinoxaline derivative. Quinoxalines are heterocyclic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of appropriate precursors under suitable conditions. For instance, 4-chlorobenzoyl chloride is often used as an intermediate in the synthesis of pharmaceuticals .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions depending on the conditions. For example, 4-chlorobenzoyl chloride can react with various nucleophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For instance, 4-chlorobenzoyl chloride is a liquid at room temperature with a boiling point of 102-104 °C/11 mmHg .科学的研究の応用

Antimicrobial and Mosquito Larvicidal Activity

4-(4-chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one has shown promising results in the field of antimicrobial and mosquito larvicidal activities. Research indicates that similar compounds exhibit significant antibacterial and antifungal activities against various bacterial and fungal strains. Moreover, some of these compounds have been proven lethal to mosquito larvae, highlighting their potential in pest control and public health applications (Rajanarendar et al., 2010).

Chemical Synthesis and Reactivity

The compound is notable for its use in chemical synthesis, particularly in generating aroyl(quinoxalin-2-yl)ketene. This process is crucial in the field of organic chemistry for the creation of various complex molecules, which can be utilized in diverse scientific applications (Silaichev & Maslivets, 2012). Additionally, it's involved in the condensation of 4-hydroxy-2-thiazolines with 1,2-phenylenediamine, a novel and effective route to thiazolo[3,4-a]quinoxalines (Mamedov et al., 2004).

Corrosion Inhibition

This compound has also been studied for its potential as a corrosion inhibitor, particularly for copper in nitric acid media. Quantum chemical calculations indicate a relationship between the molecular structure of quinoxalines and inhibition efficiency, making it a candidate for industrial applications in corrosion prevention (Zarrouk et al., 2014).

Anti-Inflammatory and Analgesic Properties

Research also shows that related compounds exhibit significant antimicrobial, anti-inflammatory, and analgesic activities, comparable to standard drugs. This highlights its potential in the development of new therapeutic agents (Rajanarendar et al., 2012).

Anti-Cancer Activity

A study on isoxazolequinoxaline derivative (IZQ) related to this compound demonstrates anti-cancer activity. The molecule's interactions at the active site regions of proteins suggest potential in cancer treatment research (Abad et al., 2021).

作用機序

Safety and Hazards

特性

IUPAC Name |

4-(4-chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18Cl2N2O2/c1-15-22(28)26(14-16-6-10-18(24)11-7-16)20-4-2-3-5-21(20)27(15)23(29)17-8-12-19(25)13-9-17/h2-13,15H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSCBIIZKWQUIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

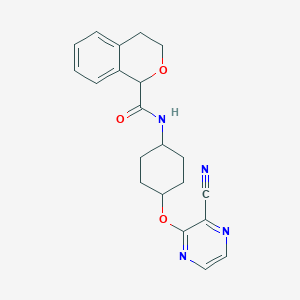

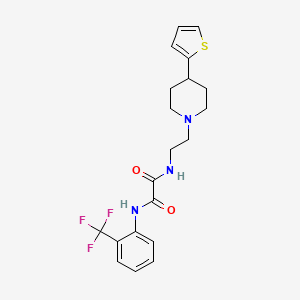

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2396789.png)

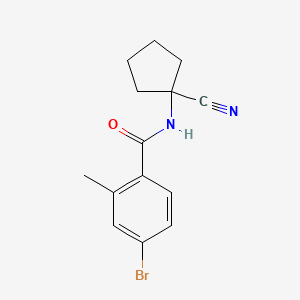

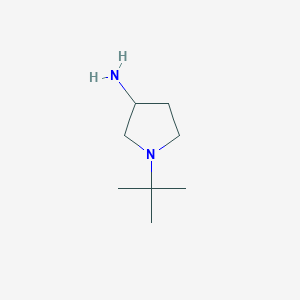

![N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide](/img/structure/B2396791.png)

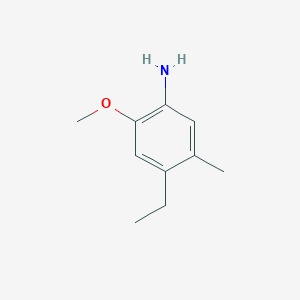

![N-(3-acetylphenyl)-2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2396797.png)

![Methyl 3-[benzyl({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl})amino]-2-methylpropanoate](/img/structure/B2396808.png)

![4-(4-Cyanophenyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate](/img/structure/B2396809.png)

![N-benzyl-2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2396810.png)

![2-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2396811.png)